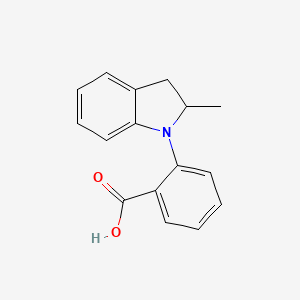

2-(2-methyl-2,3-dihydro-1H-indol-1-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-2,3-dihydroindol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-11-10-12-6-2-4-8-14(12)17(11)15-9-5-3-7-13(15)16(18)19/h2-9,11H,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFLQTBPQBJPDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601227201 | |

| Record name | 2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601227201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72990-99-9 | |

| Record name | 2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72990-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601227201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 2 Methyl 2,3 Dihydro 1h Indol 1 Yl Benzoic Acid

Retrosynthetic Analysis of the 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)benzoic acid Framework

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the most logical disconnection is the C-N bond that links the indoline (B122111) nitrogen to the benzoic acid ring. This is a strategic choice because numerous reliable reactions exist to form this type of bond in the forward synthesis.

This primary disconnection simplifies the target molecule into two key fragments:

2-methylindoline (B143341) : A chiral secondary amine.

A 2-substituted benzoic acid derivative : Typically, a 2-halobenzoic acid (e.g., 2-fluorobenzoic acid or 2-bromobenzoic acid) or a related electrophile.

This retrosynthetic step is based on the recognition of the C(aryl)-N bond as a key linkage that can be formed via nucleophilic aromatic substitution or, more commonly in modern synthesis, through transition metal-catalyzed cross-coupling reactions. Further deconstruction of 2-methylindoline is possible but often unnecessary as it is a readily available starting material. The 2-halobenzoic acids are also common commercial reagents. This analysis, therefore, points towards a convergent synthesis, where the two main building blocks are prepared or purchased separately and then joined in a late-stage key coupling step.

Classical Synthetic Routes to Indole-Benzoic Acid Conjugates

Prior to the widespread adoption of palladium catalysis, the synthesis of N-aryl indole (B1671886) derivatives relied on more traditional methods, which can be broadly categorized as linear or convergent.

Multi-step Linear Syntheses

Linear syntheses involve the sequential construction of the target molecule from a single starting material. A hypothetical linear approach to an indole-benzoic acid conjugate might begin with a pre-functionalized aniline, which is then elaborated to form the indole or indoline ring through classical methods like the Fischer indole synthesis. For the specific target, this could involve reacting a substituted hydrazine (B178648) with a ketone to build the indole core, followed by reduction to the indoline and subsequent attachment of the benzoic acid moiety. Such sequences are often lengthy, suffer from cumulative yield loss over many steps, and may require harsh reaction conditions, limiting their efficiency and functional group tolerance.

Convergent Synthetic Approaches

Convergent synthesis is generally a more efficient strategy where key fragments of the molecule are synthesized independently and then combined. For the target compound, this aligns perfectly with the retrosynthetic analysis. The classical method for achieving the key C-N bond formation is the Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine at high temperatures. While effective, the Ullmann reaction often requires stoichiometric amounts of copper and harsh conditions, and its substrate scope can be limited compared to modern methods.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step construction from a single starting material. | Straightforward to conceptualize. | Often long, low overall yield, harsh conditions. |

| Convergent Synthesis | Independent synthesis of fragments followed by a final coupling step. | Higher overall efficiency and yield, greater flexibility. | Requires careful planning of the key coupling reaction. |

Modern Catalytic Approaches in the Synthesis of this compound

Modern organic synthesis has been transformed by the development of powerful catalytic methods that enable the formation of C-N and C-C bonds with high efficiency and selectivity under mild conditions.

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling)

Buchwald-Hartwig Amination

The most direct and efficient method for synthesizing this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction directly forms the C-N bond between an aryl halide (or triflate) and an amine. The reaction of 2-methylindoline with a 2-halobenzoic acid derivative in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base constitutes the ideal forward synthesis suggested by the retrosynthetic analysis.

The catalytic cycle generally involves:

Oxidative addition of the aryl halide to a Pd(0) complex.

Coordination of the amine to the resulting Pd(II) complex.

Deprotonation of the coordinated amine by the base to form a palladium amide complex.

Reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich biaryl phosphine ligands often providing the best results, allowing for the coupling of a wide range of substrates under mild conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate, primarily used for forming C-C bonds. While not directly applicable for the final C-N bond formation of the target molecule, it is an indispensable tool for synthesizing complex precursors. For instance, a Suzuki coupling could be used to construct a complex substituted benzoic acid or indole fragment before the final C-N coupling step. This highlights the modularity of modern synthetic strategies, where different catalytic reactions can be used iteratively to build complex molecular architectures.

| Catalytic Reaction | Bond Formed | Reactants | Key Features |

| Buchwald-Hartwig Amination | C(aryl)-N | Aryl halide/triflate + Amine | Direct, high efficiency, broad scope, mild conditions. |

| Suzuki-Miyaura Coupling | C(aryl)-C(aryl) | Aryl halide/triflate + Arylboronic acid/ester | Excellent for building complex carbon skeletons. |

Organocatalytic Strategies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis, alongside metal and enzyme catalysis. While the direct N-arylation of an indoline with a benzoic acid derivative using an organocatalyst remains a significant challenge, organocatalytic methods are highly valuable for the asymmetric synthesis of the building blocks. For example, the chiral 2-methylindoline core could potentially be synthesized using an organocatalytic enantioselective reduction or alkylation strategy. These approaches offer the advantage of avoiding potentially toxic and expensive heavy metals, aligning with the principles of green chemistry. Research in this area continues to develop novel transformations that may one day provide a direct organocatalytic route to molecules like this compound.

Photoredox Catalysis in Indole Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity pathways. While direct photoredox-catalyzed N-arylation of indolines is a developing area, related transformations on the indole nucleus and analogous C-N bond formations provide a strong basis for its application.

Dual catalytic systems, often combining a photoredox catalyst with a transition metal like nickel or copper, have shown promise in C-N cross-coupling reactions. For instance, a dual nickel/photoredox-catalyzed approach has been successfully employed for the synthesis of indolines from iodoacetanilides and alkenes, demonstrating the power of this strategy in constructing the core indoline structure. organic-chemistry.orgmit.edu Another relevant approach involves the visible-light-mediated synthesis of N-arylindoles from styryl anilines, which proceeds through an oxidative C-N bond formation/aromatization cascade. nih.gov This suggests the feasibility of using photoredox catalysis to forge the N-aryl bond in the dihydroindole system of the target molecule.

A plausible photoredox-catalyzed route to this compound could involve the coupling of 2-methylindoline with a suitable 2-halobenzoic acid derivative. The mechanism would likely involve the generation of an aryl radical from the benzoic acid component via a single-electron transfer from the excited photocatalyst. This radical could then be trapped by the indoline nitrogen, followed by subsequent steps to afford the final product. A mild N-arylation of amides has been achieved using a nickel-photoredox dual catalytic system, which could potentially be adapted for the N-arylation of indolines. escholarship.orgnih.gov

Table 1: Illustrative Photoredox-Catalyzed N-Arylation Conditions (Hypothetical for Target Compound)

| Entry | Aryl Halide | Indoline | Photocatalyst | Ni-Catalyst | Base | Solvent | Yield (%) |

| 1 | Methyl 2-iodobenzoate | 2-Methylindoline | Ir(ppy)₃ | NiCl₂·glyme | K₂CO₃ | DMF | Data not available |

| 2 | Methyl 2-bromobenzoate | 2-Methylindoline | 4CzIPN | NiBr₂ | Cs₂CO₃ | Dioxane | Data not available |

This table is illustrative and based on general photoredox N-arylation methodologies; specific data for the target compound is not currently available in the literature.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic routes is crucial for sustainable chemical manufacturing. Key aspects include the use of safer solvents, minimizing waste, and employing energy-efficient reaction conditions.

Solvent-Free Reactions

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and safety hazards associated with volatile organic solvents. Microwave-assisted organic synthesis (MAOS) has proven to be a particularly effective technique for conducting solvent-free reactions.

A notable example is the solvent-free, palladium-catalyzed N-arylation of indolines using microwave irradiation. This method has been shown to be effective for the coupling of various aryl halides with indolines, including 2-substituted derivatives, with low catalyst loadings and short reaction times. nih.gov Such a protocol could be directly applicable to the synthesis of this compound from 2-methylindoline and a 2-halobenzoic acid. Mechanochemical approaches, such as ball milling, have also been successfully used for Fischer indolisation in a solvent-free manner, highlighting the potential of this technique for greener synthesis of the indoline precursor itself. rsc.org

Use of Sustainable Catalysts and Reagents

The development of sustainable catalytic systems often focuses on replacing hazardous or expensive reagents with more environmentally benign alternatives. In the context of N-arylation, this includes the use of greener solvents and more sustainable metal catalysts or even metal-free systems.

For Buchwald-Hartwig amination, a cornerstone of C-N bond formation, solvent selection guides have been developed to promote the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE), which are considered more sustainable alternatives to commonly used solvents like dioxane and toluene. acs.orgnsf.gov Furthermore, research into using water as a solvent for these reactions is an active area. Palladium on carbon (Pd/C) has been explored as a more sustainable and recyclable catalyst for Buchwald-Hartwig couplings under microwave irradiation in bio-based solvents. researchgate.net

In Ullmann-type couplings, while copper is inherently more abundant and less toxic than palladium, efforts are ongoing to improve the sustainability of these reactions. This includes the use of water as a solvent and the development of recyclable heterogeneous copper catalysts. The use of diaryliodonium salts as arylating agents in copper-catalyzed reactions has been explored as an atom-economical approach, as it allows for the potential transfer of both aryl groups. acs.orgnih.gov

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic protocol is highly dependent on the optimization of various reaction parameters. For the synthesis of this compound via traditional cross-coupling methods, several factors must be considered to maximize the yield and purity of the product.

In palladium-catalyzed Buchwald-Hartwig aminations, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step. The base also plays a crucial role, with common choices including sodium tert-butoxide, potassium carbonate, and cesium carbonate. The reaction temperature and catalyst loading are also key parameters to be optimized. Lowering the catalyst loading is often a goal for both economic and environmental reasons. acs.org

For copper-catalyzed Ullmann condensations, optimization often involves screening different copper sources (e.g., CuI, Cu₂O), ligands (often diamines or amino acids), bases, and solvents. Temperature is a significant factor, with traditional Ullmann reactions requiring high temperatures, although modern ligand systems have enabled milder conditions. Higher reaction concentrations have been shown to correlate with improved yields in some Ullmann couplings. acs.org

Table 2: General Parameters for Optimization of N-Arylation of 2-Methylindoline

| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | CuI, Cu₂O, Cu powder |

| Ligand | Buchwald or Hartwig phosphine ligands | 1,10-Phenanthroline, L-proline |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, 2-MeTHF | DMF, DMSO, Dioxane |

| Temperature | 80-120 °C | 100-180 °C |

| Catalyst Loading | 0.5-5 mol% | 5-20 mol% |

Stereoselective Synthesis of Chiral Derivatives of this compound

The 2-methyl group in the target molecule introduces a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereoselective methods to access enantiopure derivatives is of high importance, particularly for pharmaceutical applications.

One effective strategy for obtaining enantiomerically enriched 2-substituted indolines is through kinetic resolution. A method involving the deprotonation of N-Boc-2-arylindolines with n-butyllithium in the presence of the chiral ligand sparteine, followed by an electrophilic quench, has been shown to provide both the unreacted starting material and the 2,2-disubstituted product with high enantiomeric ratios. nih.gov This approach could potentially be adapted to resolve a racemic mixture of 2-methylindoline derivatives.

Another approach is the diastereoselective synthesis of substituted indolines. A tandem reaction of arynes with α-amino ketones has been developed to produce multisubstituted indolines with high syn-selectivity. nih.gov While not directly applicable to the target molecule's synthesis, it demonstrates a strategy for controlling stereochemistry during the formation of the indoline ring.

Furthermore, visible-light-induced catalytic asymmetric dearomatization of indoles has been achieved using a dual catalyst system, providing access to chiral 2,3-disubstituted indolines. acs.org This highlights the potential of modern catalytic methods to construct the chiral indoline core with high stereocontrol, which could then be N-arylated to produce enantiopure derivatives of the target compound.

Mechanistic Investigations of Reactions Involving 2 2 Methyl 2,3 Dihydro 1h Indol 1 Yl Benzoic Acid

Elucidation of Reaction Pathways for the Formation of 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)benzoic acid

The formation of this compound is postulated to proceed through a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. A plausible pathway involves the reaction of 2-halobenzoic acid with 2-methyl-2,3-dihydro-1H-indole.

In a proposed SNAr mechanism, the reaction would proceed through a Meisenheimer complex. The indoline (B122111) nitrogen acts as the nucleophile, attacking the carbon atom bearing the halogen on the benzoic acid ring. The stability of this intermediate is influenced by the nature of the substituents on both rings.

Alternatively, a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination could be employed. In these catalytic cycles, various organometallic intermediates would be involved. For instance, in a Buchwald-Hartwig cycle, an oxidative addition of the 2-halobenzoic acid to the palladium(0) catalyst would form a palladium(II) intermediate. Subsequent coordination of the indoline and reductive elimination would yield the final product.

Table 1: Postulated Intermediates in the Formation of this compound

| Intermediate Type | Proposed Structure | Method of Characterization | Key Spectroscopic Data (Hypothetical) |

|---|---|---|---|

| Meisenheimer Complex (SNAr) | Anionic cyclohexadienyl intermediate | Low-temperature NMR, UV-Vis | 1H NMR: Upfield shift of aromatic protons. UV-Vis: Appearance of a new, long-wavelength absorption band. |

| Pd(II)-Aryl Complex (Buchwald-Hartwig) | [Pd(L)n(Ar)(X)] | 31P NMR, X-ray crystallography | 31P NMR: Shift in the signal of the phosphine (B1218219) ligand upon coordination. |

For an SNAr mechanism, the rate-determining step is typically the formation of the Meisenheimer complex, as this involves the disruption of the aromaticity of the benzoic acid ring. The rate of this step would be sensitive to the electronic nature of the substituents on the benzoic acid ring and the nucleophilicity of the indoline nitrogen.

In a metal-catalyzed reaction, the rate-determining step can vary depending on the specific catalytic system and substrates. It could be the oxidative addition, the transmetalation (in the case of Suzuki coupling), or the reductive elimination. For a Buchwald-Hartwig amination, the reductive elimination step is often proposed as the rate-limiting step.

Mechanistic Studies of Functional Group Transformations on the this compound Scaffold

The bifunctional nature of this compound allows for a variety of functional group transformations.

The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. msu.edu The mechanism of these transformations is well-established in organic chemistry. For instance, Fischer esterification proceeds via acid-catalyzed nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl carbon. libretexts.org Isotope labeling studies using 18O-labeled alcohol have confirmed that the oxygen atom from the alcohol is incorporated into the ester. libretexts.org

Table 2: Mechanistic Overview of Carboxylic Acid Transformations

| Reaction | Reagents | Key Mechanistic Feature | Expected Outcome |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst | Protonation of the carbonyl oxygen enhances electrophilicity. libretexts.org | Formation of the corresponding ester. |

| Amidation | Amine, Coupling Agent (e.g., DCC) | Activation of the carboxylic acid to form a better leaving group. | Formation of the corresponding amide. |

The indoline nitrogen is a tertiary amine and can be susceptible to oxidation. The methyl group on the dihydroindole ring could potentially undergo radical substitution reactions under appropriate conditions. The reactivity of the indoline moiety is influenced by the electronic communication with the benzoic acid ring.

Kinetic Isotope Effects and Hammett Studies for Mechanistic Validation

Kinetic isotope effects (KIEs) and Hammett studies are powerful tools for elucidating reaction mechanisms. libretexts.orgviu.ca

A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. libretexts.org For example, in a reaction involving the cleavage of a C-H bond on the methyl group, a significant primary KIE (kH/kD > 2) would be expected. libretexts.orgwikipedia.org Secondary KIEs can provide information about changes in hybridization at the reacting center. wikipedia.org

Table 3: Hypothetical Kinetic Isotope Effects for Reactions of this compound

| Reaction | Labeled Position | Expected kH/kD | Mechanistic Implication |

|---|---|---|---|

| Benzylic Bromination | C-H bond of the methyl group | ~ 4-7 | C-H bond cleavage is part of the rate-determining step. libretexts.org |

The Hammett equation, log(k/k0) = σρ, relates the rate constants of a series of reactions of substituted benzene (B151609) derivatives to the electronic properties of the substituents. wikipedia.orglibretexts.org The reaction constant, ρ (rho), provides information about the charge development in the transition state of the rate-determining step. viu.cawikipedia.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies the buildup of positive charge and acceleration by electron-donating groups. viu.cawikipedia.org

For the formation of this compound via an SNAr reaction, a Hammett plot for variously substituted 2-halobenzoic acids would be expected to yield a large positive ρ value, as the attack of the nucleophile and the subsequent stabilization of the negative charge in the Meisenheimer complex are favored by electron-withdrawing substituents.

Figure 1: Hypothetical Hammett Plot for the Formation of Substituted 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)benzoic acids

A hypothetical plot of log(k/k0) versus the Hammett substituent constant (σ) for the reaction of 2-methyl-2,3-dihydro-1H-indole with a series of para-substituted 2-fluorobenzoic acids. The positive slope (ρ > 1) would be consistent with a buildup of negative charge in the transition state, as expected for a nucleophilic aromatic substitution mechanism.

Structural Characterization and Conformational Analysis of 2 2 Methyl 2,3 Dihydro 1h Indol 1 Yl Benzoic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

A thorough investigation of scientific databases yielded no published studies detailing the use of advanced spectroscopic techniques for the structural elucidation of 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)benzoic acid. While basic information such as the molecular formula (C16H15NO2) is available on platforms like PubChem, this is generally computed or predicted data rather than the result of experimental analysis. uni.lu

High-Resolution Mass Spectrometry (HRMS)

Specific High-Resolution Mass Spectrometry (HRMS) data, which would provide a precise measurement of the compound's mass and confirm its elemental composition, could not be found. PubChem lists a predicted monoisotopic mass, but this is not a substitute for experimental verification. uni.lu

Vibrational Spectroscopy (FT-IR, Raman)

Similarly, there are no publicly available Fourier-Transform Infrared (FT-IR) or Raman spectra for this compound. These techniques would be instrumental in identifying the functional groups present in the molecule and providing insights into its vibrational modes.

X-ray Crystallography of this compound and its Co-crystals

The search for X-ray crystallographic data for the title compound, either in its pure form or as a co-crystal, was unsuccessful. Such studies are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Crystal Packing and Intermolecular Interactions

Without a crystal structure, any discussion of crystal packing and intermolecular interactions, such as hydrogen bonding or π-stacking, would be purely speculative. There is no published research on these aspects for this compound.

Polymorphism Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is an important area of study for solid-state materials. However, no studies on the potential polymorphism of this compound have been published.

Conformational Preferences and Dynamics of this compound

Rotational Barriers of the Phenyl-Indole Bond

The bond connecting the phenyl ring of the benzoic acid moiety to the nitrogen atom of the indoline (B122111) ring is a key determinant of the molecule's conformation. Rotation around this bond is subject to steric hindrance, particularly from the ortho-substituents on both ring systems. In the case of this compound, the carboxylic acid group on the phenyl ring and the methyl group on the indoline ring can sterically interact, influencing the rotational energy barrier.

Table 1: Illustrative Rotational Energy Barriers for Phenyl-Indole Bond Rotation

| Parameter | Value |

| Method of Determination | Theoretical Calculation (e.g., DFT) |

| Calculated Rotational Barrier (kcal/mol) | 5 - 15 (Estimated range based on similar structures) |

| Most Stable Conformation | Twisted (Dihedral angle ≠ 0° or 180°) |

Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds can play a crucial role in stabilizing specific conformations of a molecule. In this compound, the carboxylic acid group provides a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen). The nitrogen atom of the indoline ring could potentially act as a hydrogen bond acceptor.

The formation of an intramolecular hydrogen bond between the carboxylic acid's hydroxyl group and the nitrogen atom of the indoline ring is a plausible conformational feature. This interaction would lead to the formation of a pseudo-six-membered ring, which is an energetically favorable arrangement. Such intramolecular hydrogen bonding has been observed to improve membrane permeability and absorption in other drug-like molecules by shielding polarity. rsc.org The propensity for forming such bonds can be predicted by modeling the lowest energy conformation. rsc.org

In various benzoic acid derivatives, both intramolecular and intermolecular hydrogen bonds are critical in determining their solid-state structures and solution-phase behavior. ucl.ac.uk For example, in 2-(2-methylbenzoyl)benzoic acid, the crystal structure reveals catemeric aggregation through O—H⋯O hydrogen bonds. nih.gov While this is an intermolecular interaction, it highlights the strong hydrogen bonding potential of the carboxylic acid group. The formation of an intramolecular hydrogen bond in this compound would likely influence the rotational barrier of the phenyl-indole bond by locking the molecule into a more rigid conformation.

Table 2: Potential Intramolecular Hydrogen Bonding Parameters

| Donor Atom | Acceptor Atom | H···A Distance (Å) (Estimated) | D-H···A Angle (°) (Estimated) |

| O (Carboxyl) | N (Indoline) | 1.8 - 2.2 | 140 - 170 |

Chiroptical Properties of Enantiomerically Pure this compound

The presence of a chiral center at the 2-position of the indoline ring, where the methyl group is attached, means that this compound can exist as a pair of enantiomers. These enantiomers will interact with plane-polarized light in a differential manner, giving rise to chiroptical properties that can be measured by Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (known as Cotton effects) at wavelengths corresponding to the electronic transitions of the molecule's chromophores. The sign and magnitude of the Cotton effect are highly sensitive to the stereochemistry of the molecule.

For this compound, the principal chromophores are the benzoic acid and the indoline moieties. The electronic transitions of these aromatic systems will give rise to characteristic bands in the UV-Vis absorption spectrum and corresponding Cotton effects in the CD spectrum. The spatial arrangement of these chromophores, dictated by the conformation around the phenyl-indole bond, will significantly influence the CD spectrum. Theoretical calculations can be used to correlate the observed CD spectrum with the absolute configuration of the chiral center.

Table 3: Illustrative Circular Dichroism Data

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

| 220 | +15,000 |

| 250 | -8,000 |

| 280 | +5,000 |

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is the variation of the optical rotation of a chiral substance with the wavelength of light. wikipedia.org An ORD curve plots the specific rotation as a function of wavelength. In the vicinity of an absorption band of a chromophore, the ORD curve will show a characteristic peak and trough, which is also known as a Cotton effect. libretexts.org A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. libretexts.org

The ORD spectrum of an enantiomerically pure sample of this compound would be expected to exhibit a complex pattern of Cotton effects associated with the electronic transitions of its aromatic chromophores. The sign and magnitude of these Cotton effects can be used to assign the absolute configuration of the chiral center. ORD and CD are closely related phenomena, and the data from one technique can be mathematically converted to the other via the Kronig-Kramers relations. biologic.net

Table 4: Illustrative Optical Rotatory Dispersion Data

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 589 (Na D-line) | +25.5 |

| 400 | +80.2 |

| 320 | +550.0 (Peak) |

| 290 | 0.0 |

| 270 | -800.0 (Trough) |

Theoretical and Computational Studies of 2 2 Methyl 2,3 Dihydro 1h Indol 1 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT), can predict a range of characteristics from electronic structure to spectroscopic signatures. For instance, studies on other benzoic acid derivatives have successfully used DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to analyze molecular geometries, vibrational frequencies, and electronic properties. mdpi.com

Electronic Structure Analysis

A key aspect of quantum chemical calculations is the analysis of the electronic structure. This involves examining the distribution of electrons within the molecule and the energies of its molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. For similar benzoic acid derivatives, FMO analysis has been used to understand charge transfer within the molecule. researchgate.net

Charge Distribution: Mapping the molecular electrostatic potential (MEP) helps to identify the electron-rich and electron-deficient regions of a molecule. researchgate.net This information is vital for predicting how the molecule will interact with other molecules and its environment.

Below is a hypothetical data table illustrating the kind of results that would be generated from such an analysis for 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)benzoic acid.

| Parameter | Predicted Value (Arbitrary Units) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

This table is for illustrative purposes only and does not represent actual calculated data.

Spectroscopic Property Prediction

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation of the molecule. Theoretical and experimental NMR data for similar compounds have shown good correlation. mdpi.com

UV-Vis: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Visible absorption spectra of the molecule.

IR: The vibrational frequencies from Infrared (IR) spectroscopy can be calculated to help identify the functional groups present in the molecule and to understand its vibrational modes. For a related compound, the O–H stretching vibration was predicted to be around 3619 cm⁻¹. mdpi.com

A hypothetical table of predicted spectroscopic data is presented below.

| Spectroscopy | Predicted Peak/Shift | Assignment |

| ¹H NMR | 12.5 ppm | -COOH |

| ¹³C NMR | 170 ppm | C=O |

| IR | 3600-3400 cm⁻¹ | O-H stretch |

| UV-Vis (λmax) | 280 nm | π-π* transition |

This table is for illustrative purposes only and does not represent actual calculated data.

Acidity and Basicity Predictions

The pKa value, which quantifies the acidity of a compound, can be predicted using computational methods. This involves calculating the Gibbs free energy change for the deprotonation reaction in a solvent model. These predictions are crucial for understanding the molecule's behavior in different pH environments.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. researchgate.net These simulations can explore the different conformations the molecule can adopt and their relative stabilities. This is particularly important for flexible molecules, as their conformation can significantly influence their properties and interactions. For benzoic acid, MD simulations have been used to study its aggregation in confined spaces. unimi.it

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model potential chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine the most likely reaction pathways and to understand the reaction mechanisms at a molecular level.

Ligand-Protein Docking and Molecular Recognition Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. imrpress.com While excluding explicit biological activity, theoretical docking studies can reveal the potential binding modes and interactions of this compound with various protein targets. nih.gov These studies focus on the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern molecular recognition. Docking studies on other benzoic acid derivatives have been performed to assess their potential as inhibitors for specific enzymes. researchgate.net

Design of Novel Derivatives via Computational Approaches

Extensive searches of scientific literature and chemical databases did not yield specific studies focused on the design of novel derivatives of this compound using computational approaches. While computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and in silico screening are commonly employed for the rational design of derivatives of indole (B1671886) and benzoic acid-containing compounds, research detailing these specific applications for this compound is not publicly available. nih.govmdpi.comresearchgate.netmdpi.comnih.govnih.goveurjchem.comresearchgate.netmdpi.comsemanticscholar.orgjapsonline.com

Computational chemistry is a important tool in modern drug discovery and materials science, facilitating the prediction of molecular properties and the targeted design of new chemical entities with enhanced activity or desired characteristics. These methods are frequently applied to parent scaffolds to explore the chemical space and identify promising candidates for synthesis and further testing.

General computational strategies that would be applicable for the design of novel derivatives of this compound include:

Pharmacophore Modeling: Identifying the key structural features of this compound responsible for a putative biological activity. This model can then be used to screen virtual libraries for new compounds or to guide the modification of the parent structure.

Molecular Docking: If a biological target (such as a protein or enzyme) is known, molecular docking simulations can be used to predict the binding affinity and orientation of potential derivatives within the target's active site. This allows for the rational design of modifications that could enhance binding and, consequently, biological activity. inventi.in

Quantitative Structure-Activity Relationship (QSAR): By compiling a dataset of structurally related compounds with known activities, a QSAR model can be developed to correlate specific molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their biological effects. This model can then predict the activity of newly designed, unsynthesized derivatives. nih.govresearchgate.neteurjchem.comsemanticscholar.org

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, reactivity, and spectroscopic properties of designed derivatives. This can provide insights into their stability and potential interactions with biological targets. mdpi.comresearchgate.net

Although the direct application of these computational design strategies to this compound has not been documented in the available literature, these established methodologies represent the current approaches used for the design of novel derivatives of related chemical structures. The absence of specific research on this compound suggests it may be a novel area for future investigation.

Derivatives and Analogues of 2 2 Methyl 2,3 Dihydro 1h Indol 1 Yl Benzoic Acid: Synthesis and Structure Activity Relationship Sar Studies

Design Principles for Structural Modification of 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)benzoic acid

The structural modification of a lead compound like this compound would typically be guided by several core principles of medicinal chemistry. The primary goal is to optimize the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

Key areas for modification on the scaffold of this compound would include:

The Benzoic Acid Moiety: The carboxylic acid group is a key feature, likely involved in crucial interactions with a biological target, such as forming hydrogen bonds or salt bridges. Modifications here would aim to enhance these interactions or to modulate the compound's physicochemical properties. For instance, altering the acidity (pKa) could influence solubility and cell permeability.

The Indoline (B122111) Ring System: The indoline core provides a rigid scaffold that positions the other functional groups in a specific spatial orientation. Substituents on the aromatic part of the indoline ring can be varied to explore electronic and steric effects on target binding. Electron-donating or electron-withdrawing groups could be introduced to probe for favorable interactions.

The 2-Methyl Group: The methyl group at the 2-position of the indoline ring introduces a chiral center. Its size and stereochemistry can be critical for activity. Replacing it with other alkyl groups or functional groups could explore the steric tolerance of the binding pocket.

Synthetic Routes to Key Analogues

The synthesis of analogues of this compound would leverage established synthetic methodologies for N-arylation and functional group manipulations.

Modifications at the Benzoic Acid Moiety

Analogues with modifications on the benzoic acid part could be synthesized through several routes. A common strategy would involve the Ullmann condensation or Buchwald-Hartwig amination between 2-methylindoline (B143341) and a range of substituted 2-halobenzoic acids or their corresponding esters.

For example, to introduce substituents on the benzoic acid ring, commercially available or synthetically prepared substituted 2-bromobenzoic acids could be coupled with 2-methylindoline. Subsequent ester hydrolysis would yield the desired analogues.

Substitutions on the Indoline Ring System

To generate analogues with substituents on the indoline ring, one could start with appropriately substituted anilines. These anilines could be subjected to a sequence of reactions, such as protection of the amino group, followed by reactions to construct the indoline ring system with the desired substitution pattern. For instance, a substituted 2-bromoaniline (B46623) could be used as a starting material to first build the substituted 2-methylindoline core, which would then be coupled with a 2-halobenzoic acid derivative.

Stereochemical Variations

The 2-methyl group on the indoline ring creates a stereocenter. The synthesis of stereochemically pure analogues would be crucial for understanding the SAR. This could be achieved through several approaches:

Chiral Resolution: A racemic mixture of 2-methylindoline could be resolved into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. Each enantiomer could then be used in the coupling reaction to produce the enantiomerically pure final compounds.

Asymmetric Synthesis: An asymmetric synthesis of 2-methylindoline could be developed. For example, an asymmetric hydrogenation of a corresponding indole (B1671886) precursor could yield the desired enantiomer of 2-methylindoline.

Structure-Activity Relationship (SAR) Analysis at a Mechanistic/Target-Oriented Level

A systematic SAR analysis would be essential to understand how structural changes affect the biological activity. The data obtained from testing the synthesized analogues would allow for the identification of key structural features required for molecular interactions with a specific biological target.

For instance, if the compound were an enzyme inhibitor, the carboxylic acid of the benzoic acid moiety might interact with a positively charged amino acid residue (e.g., arginine or lysine) in the active site. The SAR would explore the importance of the acidity and position of this group.

The indoline ring and its substituents would likely be involved in hydrophobic or van der Waals interactions within the binding pocket. The SAR would aim to map out the shape and nature of this pocket by testing different substituents on the indoline ring. A positive correlation between activity and the size or hydrophobicity of a substituent at a particular position would suggest a corresponding hydrophobic pocket in the target protein.

The stereochemistry at the 2-position of the indoline ring would be a critical aspect of the SAR. A significant difference in activity between the (R)- and (S)-enantiomers would indicate a specific and constrained binding mode where the methyl group plays a key role in orienting the molecule within the active site.

| Modification Area | Example Modification | Potential Impact on Activity |

| Benzoic Acid Moiety | Esterification of the carboxylic acid | Loss of activity if ionic interaction is crucial. |

| Shifting the carboxylic acid to the meta or para position | Likely decrease in activity due to altered positioning of the key interaction group. | |

| Introduction of a hydroxyl group on the benzoic acid ring | Potential for an additional hydrogen bond, possibly increasing affinity. | |

| Indoline Ring System | Addition of a fluorine atom to the 5-position | May improve metabolic stability and binding affinity through favorable electronic interactions. |

| Addition of a methoxy (B1213986) group to the 5-position | Could explore electronic and steric effects; may influence solubility. | |

| 2-Methyl Group | Replacement with an ethyl group | Probes for steric tolerance in the binding pocket. |

| (R)- vs. (S)-enantiomer | A large difference in activity would indicate a highly specific stereochemical requirement for binding. |

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in drug design to improve the properties of a lead compound while maintaining its biological activity. For this compound, several bioisosteric replacements could be explored.

The most common target for bioisosteric replacement would be the carboxylic acid group. This is often done to improve oral bioavailability, reduce metabolic liabilities, or alter the acidity. Common bioisosteres for a carboxylic acid include:

Tetrazole: A tetrazole ring is a well-established carboxylic acid bioisostere. It is acidic and can participate in similar ionic and hydrogen bonding interactions.

Acylsulfonamide: This group can also mimic the acidic nature and hydrogen bonding capabilities of a carboxylic acid.

Hydroxamic acid: Another potential replacement that can chelate metal ions if the target is a metalloenzyme.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Carboxylic Acid | Tetrazole | Mimics acidity and hydrogen bonding; may improve metabolic stability. |

| Carboxylic Acid | Acylsulfonamide | Similar pKa and interaction potential; can alter physicochemical properties. |

| Phenyl Ring | Pyridine Ring | Introduces a nitrogen atom for potential hydrogen bonding and alters electronic distribution. |

| Phenyl Ring | Thiophene Ring | Modifies steric and electronic properties of the aromatic system. |

An Examination of this compound: Current Research Landscape

This article focuses on the chemical compound this compound, structuring the available scientific information according to its potential applications and interdisciplinary research directions. Following a comprehensive review of published scientific literature, it is evident that this specific molecule is not extensively studied, and publicly available data on its applications is limited. The following sections reflect the current state of knowledge.

Potential Applications and Interdisciplinary Research Directions

Despite the structural interest of 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)benzoic acid, which combines a dihydroindole moiety with a benzoic acid group, dedicated research into its specific applications appears to be sparse.

A thorough search of scientific databases did not yield any studies focused on the use of this compound as a building block for polymers or in the development of functional dyes. The presence of both a secondary amine within a heterocyclic structure and a carboxylic acid group theoretically allows for polymerization reactions, but no specific examples or research findings for this compound were identified.

There is no available literature detailing the role of this compound in supramolecular chemistry. Research on its potential for self-assembly or participation in host-guest interactions has not been published.

No studies have been found that investigate the application of this compound in the field of chemo-sensing or for use as a molecular probe for the recognition of specific analytes.

Fundamental research into the direct interaction of this compound with biological macromolecules is not present in the current body of scientific literature. While structurally related compounds may have been studied, no data exists for this specific molecule.

No peer-reviewed data was found describing the molecular mechanisms through which this compound might act as an enzyme inhibitor.

There are no published receptor binding profiles for this compound that would elucidate its mechanistic interactions at a molecular level.

The concept of a privileged scaffold refers to molecular frameworks that are capable of binding to multiple biological targets. While both indole (B1671886) and benzoic acid derivatives are common in medicinal chemistry, there is no specific research that identifies or discusses this compound itself as a privileged scaffold. Its potential in this regard has not been explored in published studies.

Due to the lack of specific research findings for this compound in the outlined areas, no data tables of research findings can be generated.

Future Directions and Emerging Research Avenues for 2 2 Methyl 2,3 Dihydro 1h Indol 1 Yl Benzoic Acid

Integration with Artificial Intelligence and Machine Learning for Compound Discovery

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and design of novel molecules. For 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)benzoic acid, AI and machine learning (ML) can accelerate the identification of new derivatives with enhanced properties and functions. academypublishing.org.sg

Machine learning algorithms, such as naive Bayesian and recursive partitioning models, can be trained on large datasets of known indole (B1671886) and indoline (B122111) derivatives to identify new compounds with specific biological activities. nih.govnih.gov By analyzing quantitative structure-activity relationships (QSAR), these models can predict the bioactivity of virtual compounds, allowing researchers to screen vast chemical libraries in silico and prioritize the most promising candidates for synthesis. espublisher.com This computational approach significantly reduces the time and cost associated with traditional high-throughput screening. espublisher.commdpi.com

| Phase | Technique | Objective | Potential Outcome for Target Compound |

|---|---|---|---|

| 1. Data Curation | Database Mining | Aggregate data on known indoline and benzoic acid derivatives and their biological activities. | A structured dataset for model training. |

| 2. Model Training | QSAR / Naive Bayesian Models | Develop a predictive model that correlates molecular structure with a desired activity (e.g., enzyme inhibition). nih.gov | A validated algorithm capable of predicting the activity of unsynthesized compounds. |

| 3. Virtual Screening | High-Throughput Virtual Screening | Screen a large virtual library of compounds against the trained model. | A shortlist of 50-100 high-scoring virtual "hits" for further analysis. nih.gov |

| 4. De Novo Design | Generative Adversarial Networks (GANs) | Generate novel molecular structures optimized for the desired activity and pharmacokinetic properties. | Novel, patentable analogs of this compound with potentially improved efficacy. |

| 5. Synthesis & Validation | Lab Synthesis & Bioassay | Synthesize and test the top-ranked candidates to validate the model's predictions. | Confirmation of new lead compounds for further development. |

Advanced Spectroscopic and Imaging Techniques for Real-time Studies

Understanding the kinetics and mechanisms of the reactions used to synthesize and modify this compound is crucial for process optimization. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are invaluable for gaining this insight. rsc.org

Techniques such as FlowNMR, extractive electrospray ionization mass spectrometry (EESI-MS), and fiber-optic Fourier-transform infrared (FTIR) spectroscopy can be integrated directly into reaction setups. rsc.orgfossiliontech.comjascoinc.com EESI-MS, for example, can provide real-time information on the relative intensities of precursors and products, enabling precise determination of reaction endpoints and the identification of transient intermediates. fossiliontech.com Similarly, FlowNMR avoids the limitations of offline sampling by providing non-invasive, real-time data on the concentration of all species in the reaction mixture, which is vital for accurate kinetic analysis and mechanistic elucidation. rsc.org These methods offer a level of process control that maximizes yield and minimizes costs. fossiliontech.com

| Technique | Information Provided | Key Advantage | Application to Target Compound Synthesis |

|---|---|---|---|

| FlowNMR Spectroscopy | Quantitative concentration of all soluble species (reactants, intermediates, products). rsc.org | Non-invasive, provides detailed structural information. rsc.org | Precisely tracking the N-arylation step to optimize catalyst loading and temperature. |

| EESI-MS | Mass-to-charge ratio of reactants, intermediates, and products. fossiliontech.com | High sensitivity, excellent for identifying transient species and reaction completion. fossiliontech.com | Detecting short-lived intermediates in the C-N coupling reaction. |

| Fiber-Optic FTIR | Changes in functional group vibrations (e.g., N-H, C=O). jascoinc.com | Robust, easily implemented in various reactor types, including high-pressure systems. jascoinc.com | Monitoring the disappearance of the N-H bond of the indoline and the formation of the final product. |

| Raman Spectroscopy | Vibrational modes, complementary to FTIR, excellent for aqueous systems. mdpi.com | Less interference from water, can be used for in-situ analysis in bioreactors. mdpi.com | Studying interactions of the compound in biological media. |

Exploration of Novel Synthetic Methodologies

Modern synthetic chemistry offers powerful tools to create molecules like this compound more efficiently, safely, and sustainably than traditional batch methods. Flow chemistry and electrochemistry are two such promising methodologies.

Flow Chemistry: Continuous flow synthesis, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov For the synthesis of indoline derivatives, flow chemistry has been shown to dramatically reduce reaction times (from days to minutes), decrease the use of hazardous reagents, and increase space-time yield by orders of magnitude. mtroyal.camdpi.com Applying a flow process to the key N-arylation step in the synthesis of the title compound could lead to a safer, more scalable, and highly efficient manufacturing process. acs.org

Electrochemistry: Electrochemical synthesis uses electrons as "traceless" reagents to drive reactions, avoiding the need for often toxic and expensive chemical oxidants or reductants. researchgate.netrsc.org The formation of the crucial C-N bond in this compound is an ideal candidate for an electrochemical approach. researchgate.net Studies have demonstrated successful intermolecular C-N bond formation via electrochemical oxidative C-H/N-H cross-coupling to produce various nitrogen-containing heterocycles, including indolines. rsc.orgrsc.org This strategy offers a green and atom-economical alternative to traditional metal-catalyzed coupling reactions. researchgate.netrsc.org

| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis | Electrochemical Synthesis |

|---|---|---|---|

| Reagents | Stoichiometric oxidants/reductants, metal catalysts. wikipedia.org | Catalytic amounts, often immobilized on solid supports. mtroyal.ca | Electrons as the primary reagent; catalyst and electrolyte may be needed. researchgate.net |

| Reaction Time | Hours to days. mtroyal.ca | Seconds to minutes. mtroyal.caacs.org | Typically hours, but can be run continuously. rsc.org |

| Scalability | Challenging due to heat/mass transfer issues. | Easily scalable by running the system for longer ("scale-out"). nih.gov | Scalable, with potential for use in flow cells. rsc.org |

| Safety | Risk of thermal runaways, handling of hazardous reagents. | Enhanced safety due to small reaction volumes and superior temperature control. researchgate.net | Avoids many hazardous chemical reagents, operates at mild conditions. rsc.org |

| Sustainability | Generates significant chemical waste. rsc.org | Reduced solvent and reagent use, higher energy efficiency. researchgate.net | High atom economy, environmentally benign. researchgate.net |

Development of Advanced Computational Models

Computational chemistry provides a powerful lens for examining molecules at the atomic level. For this compound, advanced computational models like Density Functional Theory (DFT) can predict a wide range of properties before the molecule is ever synthesized. researchgate.netresearchgate.net

DFT calculations can determine the molecule's three-dimensional structure, electron distribution (molecular electrostatic potential), and the energies of its frontier molecular orbitals (HOMO and LUMO). dergipark.org.tr This information is critical for predicting reactivity, understanding potential sites for nucleophilic or electrophilic attack, and rationalizing spectroscopic data. researchgate.netdergipark.org.tr Furthermore, computational methods can be used to study the interactions between the compound and a biological target, such as an enzyme active site, guiding the design of more potent and selective analogs. espublisher.comacs.org Time-dependent DFT (TD-DFT) can also predict electronic properties like UV-Vis spectra, aiding in the characterization of new derivatives. researchgate.net

| Property | Description | Relevance to Target Compound |

|---|---|---|

| Optimized Geometry | The lowest energy 3D conformation of the molecule. researchgate.net | Provides bond lengths and angles; essential for docking studies. |

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectra. researchgate.net | Aids in the structural confirmation of the synthesized compound. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Energy of the highest occupied and lowest unoccupied molecular orbitals. dergipark.org.tr | Indicates chemical reactivity and electronic transition properties. A smaller energy gap suggests higher reactivity. dergipark.org.tr |

| Molecular Electrostatic Potential (MEP) | A map of electron density, showing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dergipark.org.tr | Predicts sites for intermolecular interactions and chemical reactions. |

| NMR Chemical Shifts | Prediction of 1H and 13C NMR spectra using methods like GIAO. dergipark.org.tr | Assists in the assignment of experimental NMR signals. |

Expanding the Scope of Mechanistic Understanding

A deep understanding of the reaction mechanism is fundamental to developing more efficient and robust synthetic routes. The key C-N bond in this compound is likely formed via a transition-metal-catalyzed cross-coupling reaction, such as an Ullmann condensation or Buchwald-Hartwig amination. wikipedia.orgacs.org

While the Ullmann reaction has been used for over a century, its precise mechanism has been a subject of debate. acs.orgacs.org Recent studies, combining kinetic experiments with computational modeling, point towards a pathway involving oxidative addition of the aryl halide to a copper(I) species, forming a copper(III) intermediate, followed by reductive elimination. wikipedia.orgacs.orgorganic-chemistry.org

Future research could apply these advanced methods to the specific synthesis of this compound. By using techniques like reaction calorimetry and in-situ spectroscopy, coupled with DFT calculations, researchers can map the entire catalytic cycle. acs.orgresearchgate.net This could reveal the rate-limiting step, identify catalyst deactivation pathways, and clarify the role of ligands and additives, leading to the development of next-generation catalysts that operate under milder conditions with higher efficiency. acs.orgpku.edu.cn

| Step | Description | Key Species | Method of Investigation |

|---|---|---|---|

| 1. Ligand Association | A ligand coordinates to the active Cu(I) catalyst. | Cu(I)Ln | NMR, X-ray Crystallography |

| 2. Oxidative Addition | The aryl halide (e.g., 2-iodobenzoic acid) adds to the copper center. organic-chemistry.org | (Aryl)Cu(III)Ln(X) | Kinetic studies, DFT modeling. acs.org |

| 3. Deprotonation/Amine Coordination | The indoline nitrogen coordinates to the copper center, often facilitated by a base. | (Aryl)Cu(III)Ln(Indoline) | In-situ IR/NMR spectroscopy. |

| 4. Reductive Elimination | The C-N bond is formed, releasing the final product and regenerating a Cu(I) species. organic-chemistry.org | Product + Cu(I)Ln | Product analysis (GC/LC-MS), computational modeling. |

Untapped Potential in Interdisciplinary Research Areas

While the primary focus for scaffolds like this is often in drug discovery, the unique combination of a rigid, electron-rich indoline core and a functional benzoic acid "handle" opens doors to diverse interdisciplinary applications. sciencedaily.comijarsct.co.in

Materials Science: The structure is well-suited for incorporation into advanced materials. The carboxylic acid group can act as an anchor to metal oxides for creating dye-sensitized solar cells or as a monomer unit for synthesizing novel polymers with unique photophysical or thermal properties. The indoline moiety, a known chromophore, could be functionalized to tune the electronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics.

Supramolecular Chemistry and Sensing: The benzoic acid group is a classic hydrogen-bonding motif, enabling the molecule to self-assemble into complex supramolecular structures like gels or liquid crystals. researcher.life These ordered assemblies could find use in environmental remediation or as stimuli-responsive materials. researcher.life Furthermore, the indoline nitrogen and aromatic system could be designed to interact selectively with specific ions or molecules, forming the basis for new chemical sensors.

Agrochemicals: The indole scaffold is present in many natural and synthetic compounds with agricultural applications, including plant growth regulators. Exploring derivatives of this compound could lead to the development of new herbicides, fungicides, or plant protectants.

Q & A

Q. What are the recommended methods for synthesizing 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)benzoic acid and its derivatives?

Synthesis typically involves multi-step organic reactions, such as condensation of indole precursors with benzoic acid derivatives. For example, Scheme 2 in outlines a method using 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones under reflux with acetic acid. Key considerations include stoichiometric ratios, temperature control (reflux conditions), and purification via column chromatography. Side reactions, such as over-acylation, can be minimized by optimizing reaction time and using coupling agents like carbodiimides .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) is widely used for resolving small-molecule structures, as noted in . Data collection requires high-quality crystals grown via slow evaporation or vapor diffusion. Key parameters include refining thermal displacement parameters and validating hydrogen bonding networks. For macromolecular applications (e.g., protein-ligand complexes), SHELXPRO can interface with other crystallography tools .

Q. What safety protocols are essential for handling this compound in the lab?

Based on safety data for structurally similar compounds (e.g., 2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoacetic acid in ), researchers should:

- Use PPE (gloves, goggles) to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation.

- Store in airtight containers away from oxidizing agents.

- Follow GHS guidelines for waste disposal, particularly for halogenated by-products .

Advanced Research Questions

Q. How can computational methods predict the pharmacological potential of this compound?

Molecular docking (e.g., AutoDock Vina) and QSAR modeling can assess interactions with targets like GPCRs or HIV integrase (see ). For example, indole derivatives in showed binding to HIV integrase via hydrophobic interactions and hydrogen bonds. Use Schrödinger Suite or MOE for free-energy perturbation (FEP) calculations to refine binding affinity predictions. Validate with in vitro assays (e.g., IC50 measurements) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability) or compound stability. To address this:

Q. How can structural modifications enhance the compound’s metabolic stability?

highlights metabolic pathways of benzoic acid derivatives, such as hydroxylation and glucuronidation. To improve stability:

- Introduce electron-withdrawing groups (e.g., fluorine) at positions prone to oxidation.

- Replace labile methyl groups with cyclopropyl moieties.

- Use deuterium isotope effects to slow CYP450-mediated metabolism. Validate via LC-MS/MS pharmacokinetic studies in rodent models .

Q. What crystallographic challenges arise when studying this compound’s polymorphs?

Polymorphism can affect solubility and bioavailability. Challenges include:

- Resolving overlapping diffraction peaks in twinned crystals (use SHELXD for twin-law detection).

- Refining disorder in flexible indole rings (apply restraints to thermal parameters).

- High-resolution data (≤1.0 Å) is critical; synchrotron sources may be required for weakly diffracting crystals .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.